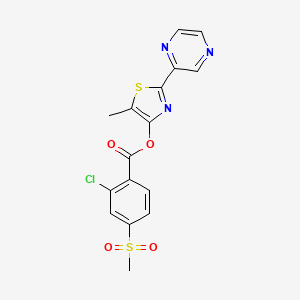
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a useful research compound. Its molecular formula is C16H12ClN3O4S2 and its molecular weight is 409.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- The chemical synthesis process often involves the reaction of substituted ethyl 5-aminopyrazole-4-carboxylates leading to various derivatives. For instance, one study described the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides through a series of reactions starting from substituted ethyl 5-aminopyrazole-4-carboxylates, indicating the flexibility of the core structure for modifications to generate new heterocyclic compounds (Coppo & Fawzi, 1997).
Potential Therapeutic Applications
- A significant area of research involves exploring the anti-tumor, antibacterial, and antifungal properties of derivatives. For example, compounds incorporating the thiazol-2-yl moiety have shown promising activities against hepatocellular carcinoma cell lines, suggesting their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
- Similarly, new thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with several compounds exhibiting promising antifungal activity against Aspergillus niger (Nalawade et al., 2019).
Biological Activity Studies
- Studies on the synthesis of novel compounds also include the evaluation of their biological activities, such as fungicidal activity against rice sheath blight and antiproliferative activities against cancer cell lines. This showcases the compound's versatility in addressing both agricultural and medical challenges (Chen, Li, & Han, 2000).
Advanced Compound Synthesis
- Research also extends to the efficient synthesis of related derivatives, highlighting the compound's role as a precursor in the development of more complex molecules with potential applications in drug discovery and other fields. For instance, the synthesis of 5-alkyl amino and thioether substituted pyrazoles demonstrates the compound's utility in generating bioactive molecules with enhanced properties (Sakya & Rast, 2003).
properties
IUPAC Name |
(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S2/c1-9-14(20-15(25-9)13-8-18-5-6-19-13)24-16(21)11-4-3-10(7-12(11)17)26(2,22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRNZWIOXTVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

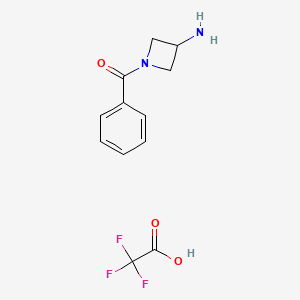
![N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2818210.png)
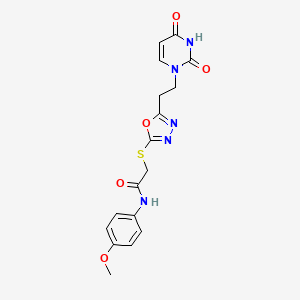
![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2818212.png)

![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)

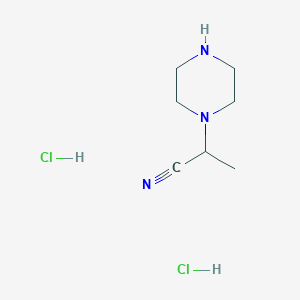
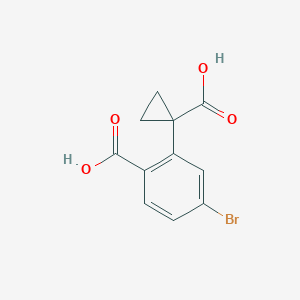
![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)
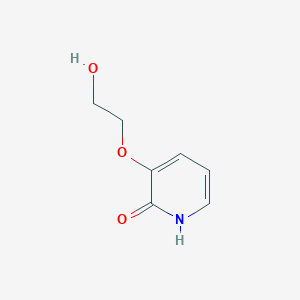


![9-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818231.png)